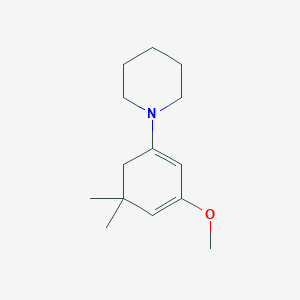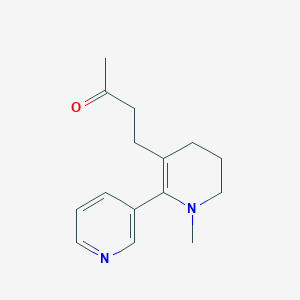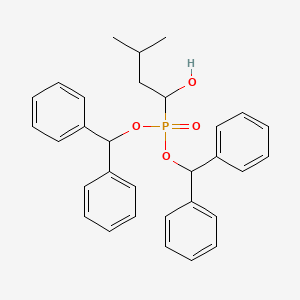oxophosphanium CAS No. 88648-28-6](/img/structure/B14379739.png)
[(3,5-Dichlorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichlorophenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by the presence of a dichlorophenyl group, a methoxy group, and an oxophosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)methoxyoxophosphanium typically involves the reaction of 3,5-dichlorophenol with a suitable methoxyethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with a phosphorus-containing reagent, such as phosphorus oxychloride, to introduce the oxophosphanium moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichlorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3,5-Dichlorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,5-Dichlorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The presence of the dichlorophenyl group enhances its ability to interact with hydrophobic regions of proteins, while the oxophosphanium moiety can participate in redox reactions.
Comparación Con Compuestos Similares
(3,5-Dichlorophenyl)methoxyoxophosphanium can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methoxyphosphine: Lacks the oxo group, resulting in different reactivity.
(3,5-Dichlorophenyl)methoxyphosphonium: Contains a phosphonium ion instead of an oxophosphanium moiety.
(3,5-Dichlorophenyl)methoxyphosphonate: Features a phosphonate group, altering its chemical properties.
Propiedades
Número CAS |
88648-28-6 |
|---|---|
Fórmula molecular |
C9H10Cl2O3P+ |
Peso molecular |
268.05 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H10Cl2O3P/c1-6(12)15(13)14-5-7-2-8(10)4-9(11)3-7/h2-4,6,12H,5H2,1H3/q+1 |
Clave InChI |
JKAGXVVATIIEKA-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


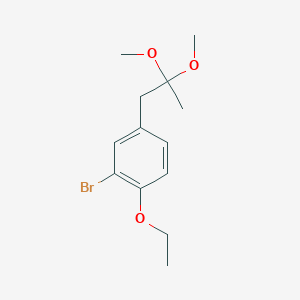
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
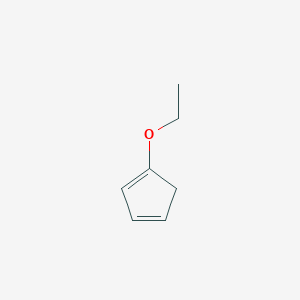
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
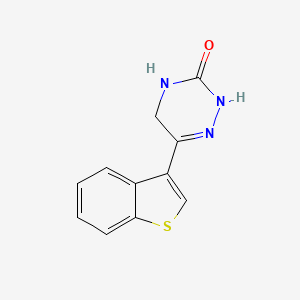

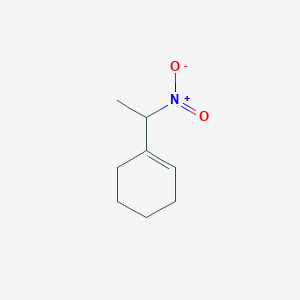
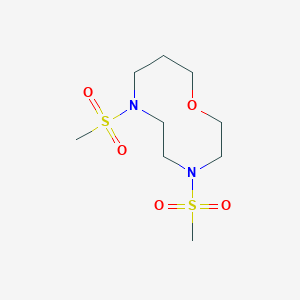
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
